molecular formula C10H14Li2N5O12P3 B12386654 2'-Deoxyadenosine-5'-triphosphate-d14 (dilithium)

2'-Deoxyadenosine-5'-triphosphate-d14 (dilithium)

Cat. No.: B12386654
M. Wt: 517.2 g/mol
InChI Key: DZFNPQTVLDNJGV-APNISEDSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled nucleotide analog of 2’-Deoxyadenosine-5’-triphosphate. This compound is primarily used in scientific research, particularly in studies involving DNA synthesis and replication. The deuterium labeling makes it a valuable tool for tracing and quantifying biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) involves the incorporation of deuterium atoms into the 2’-Deoxyadenosine-5’-triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in maintaining the high standards required for research-grade chemicals .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deoxyadenosine derivatives, while substitution reactions can produce a variety of modified nucleotides .

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) acts as a substrate for DNA polymerase, an enzyme responsible for DNA synthesis. The deuterium labeling allows researchers to track the incorporation of the nucleotide into DNA strands. This helps in studying the dynamics of DNA replication and the effects of various factors on this process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) lies in its specific deuterium labeling, which provides distinct advantages in tracing and quantifying biochemical processes. This makes it a valuable tool in various fields of scientific research, particularly in studies involving DNA synthesis and replication .

Properties

Molecular Formula

C10H14Li2N5O12P3

Molecular Weight

517.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD4

InChI Key

DZFNPQTVLDNJGV-APNISEDSSA-L

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.